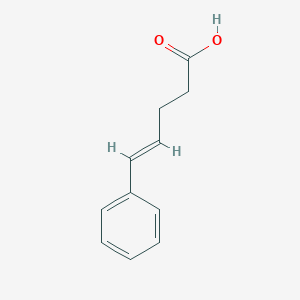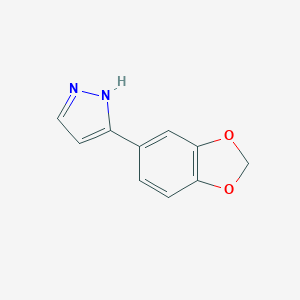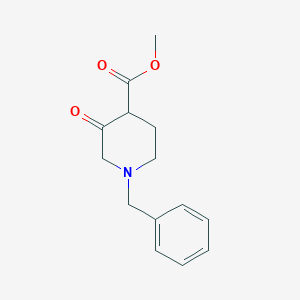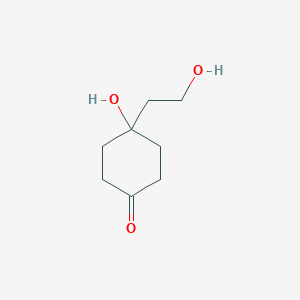
2-ビニルニコチン酸メチル
概要
説明
Methyl 2-vinylnicotinate is an organic compound with the molecular formula C9H9NO2. It is characterized by its unique aromatic and olefinic structure, which imparts a distinct fragrance.
科学的研究の応用
Methyl 2-vinylnicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
Methyl 2-vinylnicotinate, a derivative of niacin, primarily targets the peripheral vasculature . It is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . The compound’s primary role is to act as a rubefacient, which involves peripheral vasodilation .
Mode of Action
The mode of action of Methyl 2-vinylnicotinate is thought to involve peripheral vasodilation . Following topical administration, it enhances local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . It is also thought that Methyl 2-vinylnicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
It is known that niacin and its derivatives are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These components are involved in numerous biochemical pathways, including those related to energy production and DNA repair.
Result of Action
The primary result of Methyl 2-vinylnicotinate’s action is the relief of aches and pains in muscles, tendons, and joints . This is achieved through its role as a rubefacient, which involves peripheral vasodilation and enhanced local blood flow .
Action Environment
The action, efficacy, and stability of Methyl 2-vinylnicotinate can be influenced by various environmental factors. As with any chemical compound, careful handling is required to ensure safety .
生化学分析
Biochemical Properties
It is known that this compound has a unique structure that could potentially interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-vinylnicotinate can be synthesized through various organic synthesis methods. One common method involves the reaction of nicotinic acid ester with allyl bromide . Another method includes the hydrogenation of methyl 2-ethynylnicotinate using palladium on calcium carbonate (Lindlar catalyst) in the presence of hydrogen gas .
Industrial Production Methods: Industrial production of Methyl 2-vinylnicotinate typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions: Methyl 2-vinylnicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Hydrogenation can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products:
Oxidation: Formation of 2-carboxynicotinate.
Reduction: Formation of methyl 2-ethylnicotinate.
Substitution: Formation of various substituted nicotinates depending on the reagent used.
類似化合物との比較
Methyl nicotinate: Similar structure but lacks the vinyl group, making it less reactive in certain chemical reactions.
Ethyl nicotinate: Similar ester functionality but with an ethyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness: Methyl 2-vinylnicotinate’s unique combination of aromatic and olefinic structures makes it particularly valuable in organic synthesis and photochemistry. Its ability to undergo a wide range of chemical reactions distinguishes it from other nicotinate derivatives .
特性
IUPAC Name |
methyl 2-ethenylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-3-8-7(9(11)12-2)5-4-6-10-8/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZOSVZGLIDALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618959 | |
| Record name | Methyl 2-ethenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103441-72-1 | |
| Record name | Methyl 2-ethenylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)
![Imidazo[1,5-a]pyridin-1-ylmethanol](/img/structure/B173249.png)










